molecular formula C13H23NO3 B13328472 Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B13328472
M. Wt: 241.33 g/mol
InChI Key: GWSLEBFRXGGQEO-HWYHXSKPSA-N
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Description

Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound with a unique structure that includes a hexahydrocyclopenta[c]pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hexahydrocyclopenta[c]pyrrole ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the tert-butyl group: This step involves the use of tert-butyl chloroformate or a similar reagent to introduce the tert-butyl ester functionality.

    Hydroxylation and methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and tert-butyl groups play key roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can be compared with similar compounds such as:

    Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid: This compound lacks the ester group, which can affect its reactivity and applications.

    Rel-tert-butyl (3aR,5r,6aS)-5-hydroxy-5-methylhexahydrocyclopenta[c]pyrrole-2(1H)-carboxamide: The amide group can provide different binding properties and biological activities.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (3aS,6aR)-5-hydroxy-5-methyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-7-9-5-13(4,16)6-10(9)8-14/h9-10,16H,5-8H2,1-4H3/t9-,10+,13?

InChI Key

GWSLEBFRXGGQEO-HWYHXSKPSA-N

Isomeric SMILES

CC1(C[C@@H]2CN(C[C@@H]2C1)C(=O)OC(C)(C)C)O

Canonical SMILES

CC1(CC2CN(CC2C1)C(=O)OC(C)(C)C)O

Origin of Product

United States

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